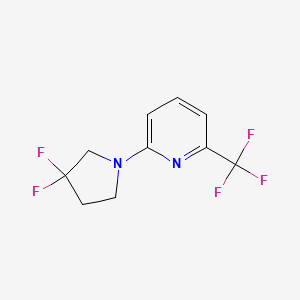

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine

CAS No.: 1713162-82-3

Cat. No.: VC2734907

Molecular Formula: C10H9F5N2

Molecular Weight: 252.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1713162-82-3 |

|---|---|

| Molecular Formula | C10H9F5N2 |

| Molecular Weight | 252.18 g/mol |

| IUPAC Name | 2-(3,3-difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C10H9F5N2/c11-9(12)4-5-17(6-9)8-3-1-2-7(16-8)10(13,14)15/h1-3H,4-6H2 |

| Standard InChI Key | OXEWMGYKRBFCMV-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(F)F)C2=CC=CC(=N2)C(F)(F)F |

| Canonical SMILES | C1CN(CC1(F)F)C2=CC=CC(=N2)C(F)(F)F |

Introduction

Chemical Identity and Properties

Basic Identification

The compound 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine has been assigned several identifiers to facilitate its reference in scientific literature and databases. These identifiers are summarized in Table 1.

| Property | Value |

|---|---|

| CAS Number | 1713162-82-3 |

| PubChem CID | 86810980 |

| InChI | InChI=1S/C10H9F5N2/c11-9(12)4-5-17(6-9)8-3-1-2-7(16-8)10(13,14)15/h1-3H,4-6H2 |

| InChIKey | OXEWMGYKRBFCMV-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(F)F)C2=CC=CC(=N2)C(F)(F)F |

| Canonical SMILES | C1CN(CC1(F)F)C2=CC=CC(=N2)C(F)(F)F |

Table 1: Identifiers for 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine

Physicochemical Properties

Understanding the physicochemical properties of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is crucial for assessing its potential applications and behavior in various contexts. Table 2 presents the key physicochemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H9F5N2 |

| Molecular Weight | 252.18 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Table 2: Physicochemical properties of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine

The molecular structure of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine contains a total of five fluorine atoms: two geminal fluorine atoms at the 3-position of the pyrrolidine ring and three fluorine atoms in the trifluoromethyl group attached to the pyridine ring. This high fluorine content likely influences the compound's lipophilicity, metabolic stability, and potential binding interactions with biological targets.

Structural Characteristics

Core Structure Analysis

The structure of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine consists of two main moieties: a pyridine ring and a pyrrolidine ring. The pyrrolidine ring is connected to the pyridine at the 2-position, while the trifluoromethyl group is attached at the 6-position of the pyridine ring. The 3-position of the pyrrolidine ring contains two fluorine atoms in a geminal arrangement .

This structural arrangement creates a molecule with an interesting electron distribution due to the presence of electronegative fluorine atoms and nitrogen atoms in the heterocyclic rings. The trifluoromethyl group is known to act as an electron-withdrawing substituent, while the pyrrolidine nitrogen typically serves as an electron-donating group. This combination of electronic effects likely contributes to the compound's chemical reactivity and potential interactions with biological targets.

Structural Comparison with Related Compounds

Several compounds share structural similarities with 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine. These include other fluorinated pyridine derivatives and compounds containing the 3,3-difluoropyrrolidine moiety. Understanding these structural relationships can provide insights into the potential properties and applications of the compound.

A notable related compound is 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine, which differs only in the position of the pyrrolidine attachment to the pyridine ring. Another related compound is 2-Fluoro-6-(trifluoromethyl)pyridine, which lacks the pyrrolidine ring but maintains the trifluoromethyl group at the 6-position of the pyridine .

The search results also revealed several more complex derivatives that incorporate the basic structural elements of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine into larger molecular scaffolds, such as:

-

2-(3,3-difluoropyrrolidin-1-yl)-6-piperidin-4-yl-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine

-

2-(3,3-difluoropyrrolidin-1-yl)-6-(oxan-4-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine

-

1-[4-[2-(3,3-Difluoropyrrolidin-1-yl)-6-[[4-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-4-yl]piperidin-1-yl]ethanone

These more complex derivatives suggest that 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine or its structural elements may serve as important building blocks in the synthesis of compounds with specific biological activities.

Synthesis and Preparation

Typical synthesis of such compounds often involves nucleophilic aromatic substitution reactions, where the nitrogen of the 3,3-difluoropyrrolidine acts as a nucleophile to replace a leaving group (such as a halogen) at the 2-position of a 6-(trifluoromethyl)pyridine precursor. A potential starting material could be 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine .

The synthesis of the 3,3-difluoropyrrolidine component itself typically involves specialized fluorination methods, such as deoxyfluorination of the corresponding ketone or direct gem-difluorination of pyrrolidine derivatives using appropriate fluorinating agents.

More detailed synthesis protocols would require specific literature review of patents or research articles focusing on this compound or closely related analogs.

Applications and Research Findings

Current Research Status

The search results indicate that 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is primarily designated for research use only, suggesting that it is still in the early stages of investigation rather than being utilized in commercial applications.

Some of the related compounds appear in patent literature, including patents related to UDP glycosyltransferase inhibitors and potentially other biological targets. This suggests that compounds containing structural elements similar to 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine are being explored for their potential biological activities.

The presence of this compound in chemical supplier catalogs (such as Vulcanchem) also indicates that it may be of interest to researchers working in medicinal chemistry, materials science, or other fields.

Future Research Directions

Knowledge Gaps and Research Opportunities

Based on the limited information available about 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine, several knowledge gaps and research opportunities can be identified:

-

Comprehensive physicochemical characterization: Detailed studies of solubility, stability, spectroscopic properties, and other physicochemical parameters would enhance understanding of this compound.

-

Structure-activity relationship studies: Investigation of how structural modifications affect the properties and potential biological activities of this compound could lead to the development of derivatives with enhanced properties.

-

Biological activity screening: Systematic evaluation of the compound in various biological assays could identify potential therapeutic targets or applications.

-

Improved synthetic methods: Development of more efficient and scalable synthetic routes would facilitate further research on this compound and its derivatives.

-

Material science applications: Exploration of potential applications in materials science, such as in electronic materials or specialty polymers, could uncover novel uses for this fluorinated compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume